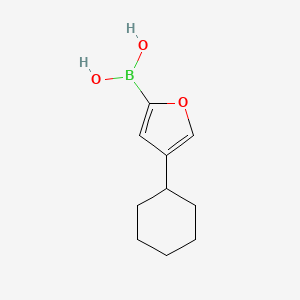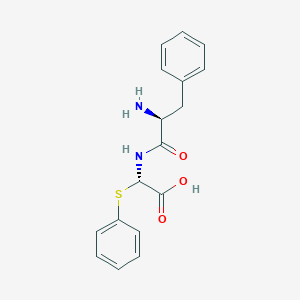
Phenylalanyl-3-thiaphenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalanyl-3-thiaphenylalanine is a synthetic dipeptide composed of phenylalanine and a thiophene-modified phenylalanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylalanyl-3-thiaphenylalanine can be synthesized through standard peptide coupling reactions. One common method involves the use of N-acetyl-phenylalanyl-3-thiaphenylalanine as a substrate. The synthesis typically involves the following steps:
- Protection of the amino and carboxyl groups of phenylalanine.
- Coupling of the protected phenylalanine with 3-thiaphenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Deprotection of the amino and carboxyl groups to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Phenylalanyl-3-thiaphenylalanine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the phenylalanine moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiophene or phenylalanine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Phenylalanyl-3-thiaphenylalanine has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study the activity of carboxypeptidase A.
Pharmacology: Investigated for its potential therapeutic effects and interactions with biological targets.
Analytical Chemistry: Employed in spectrophotometric assays to study peptide transport and kinetics.
Industrial Applications: Utilized in the development of peptide-based materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of phenylalanyl-3-thiaphenylalanine involves its interaction with specific enzymes and receptors. For example, as a substrate for carboxypeptidase A, the compound undergoes hydrolysis, releasing thiophenol. This reaction follows Michaelis-Menten kinetics, indicating a specific enzyme-substrate interaction . The compound may also interact with peptide transporters, influencing its cellular uptake and distribution .
Comparison with Similar Compounds
Phenylalanyl-3-thiaphenylalanine can be compared to other phenylalanine derivatives and thiophene-containing peptides:
Phenylalanine: A standard amino acid with a benzyl side chain.
Thiophene-containing peptides: Peptides that include a thiophene ring, which can impart unique chemical and biological properties.
N-acetyl-phenylalanyl-3-thiaphenylalanine: A similar compound used as a substrate in enzyme assays.
This compound is unique due to the presence of both phenylalanine and thiophene moieties, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
102582-51-4 |
|---|---|
Molecular Formula |
C17H18N2O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-2-phenylsulfanylacetic acid |
InChI |
InChI=1S/C17H18N2O3S/c18-14(11-12-7-3-1-4-8-12)15(20)19-16(17(21)22)23-13-9-5-2-6-10-13/h1-10,14,16H,11,18H2,(H,19,20)(H,21,22)/t14-,16-/m0/s1 |
InChI Key |
SPZCZEGVALWUIT-HOCLYGCPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](C(=O)O)SC2=CC=CC=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(C(=O)O)SC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


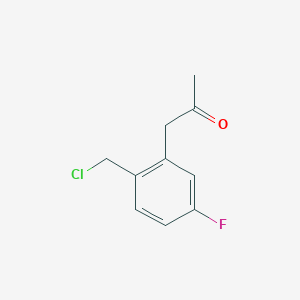
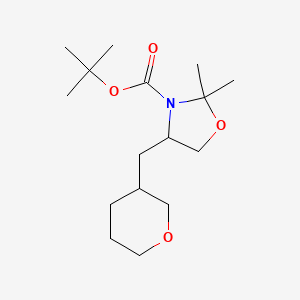
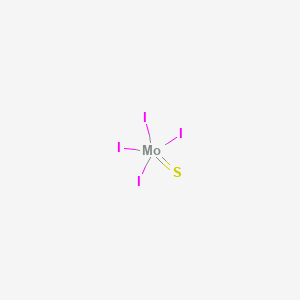
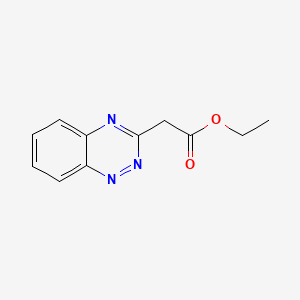

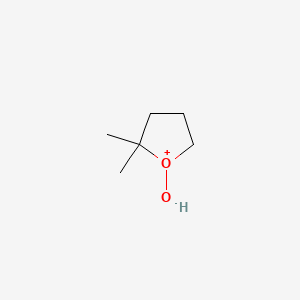
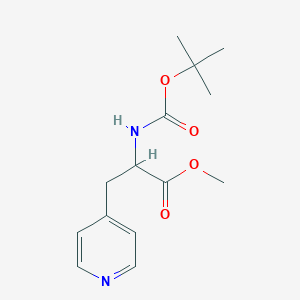
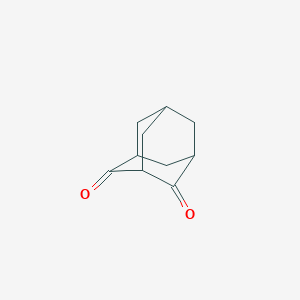
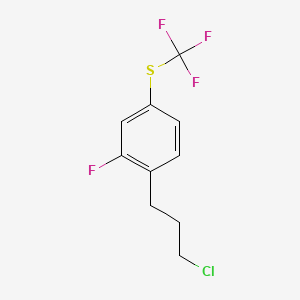

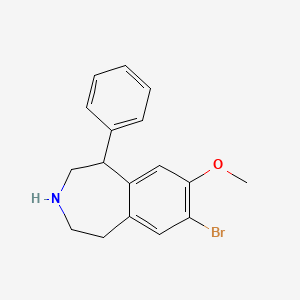
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)
